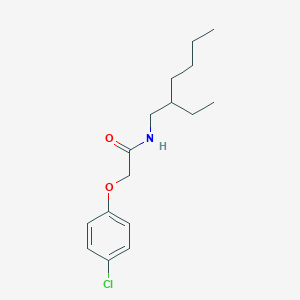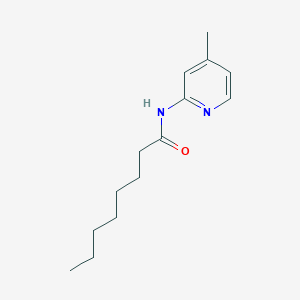
N-(2,4-dichlorophenyl)-2-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)-2-phenylbutanamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, anti-inflammatory, and antipyretic effects. It was first introduced in the 1970s and has since become one of the most commonly prescribed medications worldwide. The purpose of
科学的研究の応用
Diclofenac has been extensively studied for its therapeutic potential in various conditions, including pain, inflammation, and fever. It has also been investigated for its role in cancer treatment, as it has been shown to inhibit the growth of various cancer cell lines. Additionally, N-(2,4-dichlorophenyl)-2-phenylbutanamide has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce amyloid-beta peptide accumulation in the brain.
作用機序
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which play a key role in inflammation and pain. By inhibiting COX activity, N-(2,4-dichlorophenyl)-2-phenylbutanamide reduces the production of prostaglandins, which leads to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. For example, it has been shown to decrease the expression of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to reduce the activity of matrix metalloproteinases, which are enzymes that play a role in tissue remodeling and repair. Additionally, N-(2,4-dichlorophenyl)-2-phenylbutanamide has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One advantage of using N-(2,4-dichlorophenyl)-2-phenylbutanamide in lab experiments is that it is a well-established drug with a known mechanism of action. This makes it a useful tool for studying the role of COX and prostaglandins in various biological processes. Additionally, N-(2,4-dichlorophenyl)-2-phenylbutanamide is relatively inexpensive and widely available, which makes it accessible to researchers.
One limitation of using N-(2,4-dichlorophenyl)-2-phenylbutanamide in lab experiments is that it can have off-target effects, particularly at high concentrations. For example, N-(2,4-dichlorophenyl)-2-phenylbutanamide has been shown to inhibit the activity of other enzymes, such as lipoxygenase and cytochrome P450, which can lead to unwanted side effects. Additionally, N-(2,4-dichlorophenyl)-2-phenylbutanamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several areas of research that could benefit from further investigation of N-(2,4-dichlorophenyl)-2-phenylbutanamide. For example, more studies are needed to fully understand the mechanisms underlying N-(2,4-dichlorophenyl)-2-phenylbutanamide's anticancer effects. Additionally, further research is needed to determine the optimal dosing and administration of N-(2,4-dichlorophenyl)-2-phenylbutanamide in different disease states. Finally, there is a need for the development of more selective COX inhibitors that can provide the therapeutic benefits of N-(2,4-dichlorophenyl)-2-phenylbutanamide without the unwanted side effects.
合成法
The synthesis of N-(2,4-dichlorophenyl)-2-phenylbutanamide involves the reaction of 2,4-dichlorobenzene with phenylacetic acid in the presence of thionyl chloride to form 2-(2,4-dichlorophenyl)acetyl chloride. This intermediate is then reacted with 2-phenylbutyric acid in the presence of triethylamine to produce N-(2,4-dichlorophenyl)-2-phenylbutanamide. The purity of the final product can be enhanced by recrystallization from a suitable solvent.
特性
分子式 |
C16H15Cl2NO |
|---|---|
分子量 |
308.2 g/mol |
IUPAC名 |
N-(2,4-dichlorophenyl)-2-phenylbutanamide |
InChI |
InChI=1S/C16H15Cl2NO/c1-2-13(11-6-4-3-5-7-11)16(20)19-15-9-8-12(17)10-14(15)18/h3-10,13H,2H2,1H3,(H,19,20) |
InChIキー |
RQBOJUZGNHNFNR-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




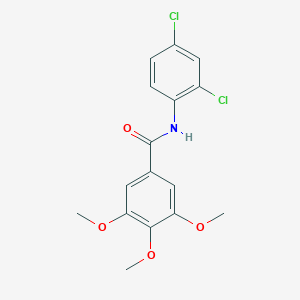
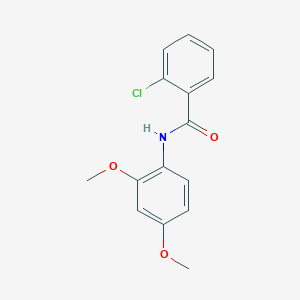
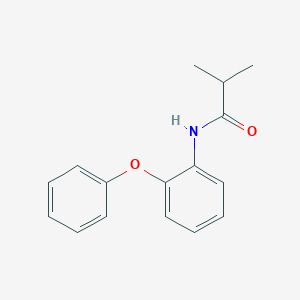

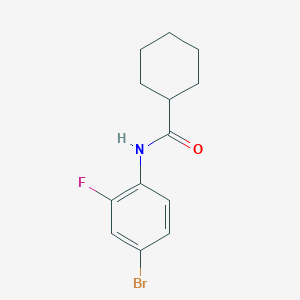
![Dimethyl 2-[(2-ethoxybenzoyl)amino]terephthalate](/img/structure/B291411.png)
![3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B291413.png)


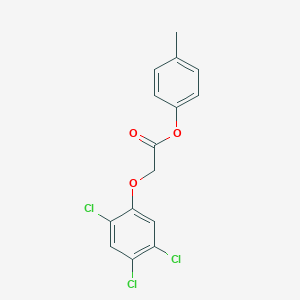
![N-{2-methyl-5-[(2-phenoxypropanoyl)amino]phenyl}-2-phenoxypropanamide](/img/structure/B291420.png)
